4-Benzyloxy-3-hydroxyphenylacetic acid
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Overview
Description
4-Benzyloxy-3-hydroxyphenylacetic acid is a methylated form of benzoic acidThis compound has a molecular formula of C15H14O4 and a molecular weight of 258.27 g/mol . It is used in various research applications, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.
Biochemical Pathways
For instance, phenol oxidase can convert phenols to quinones, which are then reduced back to catechols by a reducing agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Benzyloxy-3-hydroxyphenylacetic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
It is known that the compound can undergo reactions at the benzylic position, which may influence its interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzyloxy-3-hydroxyphenylacetic acid can be synthesized from benzaldehyde and acetic anhydride . The reaction involves the methylation of benzoic acid, followed by the introduction of a benzyloxy group. The specific reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-3-hydroxyphenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group.
Scientific Research Applications
4-Benzyloxy-3-hydroxyphenylacetic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions.
Medicine: Research into its potential therapeutic effects is ongoing.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: This compound is structurally similar but lacks the benzyloxy group.
3-Hydroxyphenylacetic acid: Similar to 4-Benzyloxy-3-hydroxyphenylacetic acid but with different substitution patterns on the aromatic ring.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a benzyloxy group on the aromatic ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-(3-hydroxy-4-phenylmethoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-13-8-12(9-15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBBKCKVVIGYBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652467 |
Source
|
Record name | [4-(Benzyloxy)-3-hydroxyphenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28988-68-3 |
Source
|
Record name | [4-(Benzyloxy)-3-hydroxyphenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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